N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds have shown potency as antimicrobial agents, suggesting that their targets may be related to bacterial cell function .
Mode of Action
Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
Given its broad range of inhibitory effects, it is likely that multiple pathways involved in bacterial cell function are affected .
Result of Action
N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide and its derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoromethylphenyl ketones or carboxylic acids.
Reduction: Formation of N-[4-(trifluoromethyl)phenyl]cyclopentylamine.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.
Comparison with Similar Compounds
- N-[4-amino-3-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- N-[2-amino-4-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Comparison: N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-5-7-11(8-6-10)17-12(18)9-3-1-2-4-9/h5-9H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFBKFBVVSXCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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